

# Protocol for total synthesis of Euonymine.

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## Compound of Interest

Compound Name: **Euonymine**  
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An enantioselective total synthesis of **Euonymine**, a complex sesquiterpenoid natural product, was first achieved by the research group of Inoue in 2021. This seminal work provides a roadmap for the construction of this intricate molecule, which is characterized by a highly oxygenated and stereochemically rich dihydro- $\beta$ -agarofuran core, further elaborated with a macrocyclic bislactone bridge.<sup>[1][2][3]</sup> The synthesis presents a formidable challenge due to the presence of 11 contiguous stereocenters and numerous oxygen functionalities.<sup>[1][2][3]</sup>

This document outlines the key strategies and methodologies employed in the total synthesis of **Euonymine**, targeting researchers and professionals in organic synthesis and drug development.

## Retrosynthetic Analysis and Strategy

The overall strategy for the total synthesis of **Euonymine** hinges on a convergent approach, wherein the complex core structure and the macrocyclic bridge are synthesized separately and then coupled. The core scaffold, euonyminol, is a heavily hydroxylated dihydro- $\beta$ -agarofuran.<sup>[1][2][3]</sup> The synthesis of this core was a key focus, with a strategy that sequentially constructed the A, B, and C rings.

A simplified retrosynthetic overview is as follows: **Euonymine** is disconnected at the macrocyclic ester linkages to reveal the protected euonyminol core and the bislactone side chain. The euonyminol core is further deconstructed by strategically opening the A, B, and C rings, leading back to a simple chiral starting material, (R)-glycerol acetonide.<sup>[1][2][3]</sup>

## Experimental Protocols

The following protocols describe the key transformations in the total synthesis of **Euonymine**. For detailed experimental procedures, including specific quantities of reagents, reaction times, and purification methods, readers are directed to the supporting information of the primary literature.[\[4\]](#)[\[5\]](#)

## Construction of the ABC-Ring System of the Euonyminol Core

The synthesis of the tricyclic core of **Euonymine** involves a series of key cycloaddition and cyclization reactions to stereoselectively form the A, B, and C rings.

1. B-Ring Formation via Diels-Alder Reaction: The synthesis commences from (R)-glycerol acetonide to establish the initial chirality. The B-ring is constructed using an Et<sub>3</sub>N-accelerated Diels-Alder reaction.[\[1\]](#)[\[2\]](#)[\[3\]](#) This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings with high stereocontrol.[\[6\]](#)[\[7\]](#)
2. C-Ring Formation via Intramolecular Iodoetherification: Following the formation of the B-ring, the C-ring is assembled through an intramolecular iodoetherification.[\[1\]](#)[\[2\]](#)[\[3\]](#) This reaction involves the cyclization of an alcohol onto an alkene, promoted by an iodine source, to form a tetrahydrofuran ring.
3. A-Ring Formation via Ring-Closing Olefin Metathesis (RCM): The A-ring is constructed using a ring-closing olefin metathesis (RCM) reaction.[\[1\]](#)[\[2\]](#)[\[3\]](#) This powerful carbon-carbon bond-forming reaction utilizes a ruthenium catalyst to form a cyclic olefin from a diene precursor.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Synthesis of the Euonyminol Core

The synthesis of the highly oxygenated euonyminol core has also been a significant target. An alternative enantioselective synthesis of euonyminol was reported by Herzon and coworkers. [\[13\]](#)[\[14\]](#) Key features of their approach include:

- Diastereoselective Intramolecular Alkene Oxyalkylation: To establish the C10 quaternary center.[\[1\]](#)
- Intramolecular Aldol-Dehydration: To access the tricyclic scaffold.[\[1\]](#)

- Tandem Lactonization-Epoxide Opening: To form the trans-C2-C3 vicinal diol.[[1](#)]
- Late-Stage Diastereoselective  $\alpha$ -Ketol Rearrangement.[[1](#)]

## Final Assembly of Euonymine

The final stages of the total synthesis of **Euonymine** involve the attachment of the macrocyclic bridge to the euonyminol core.

1. Site-Selective Bis-esterification: The protected euonyminol core, with its multiple hydroxyl groups, undergoes a site-selective bis-esterification with a precursor to the bislactone bridge.[[1](#)][[2](#)][[3](#)]
2. [3+2]-Cycloaddition and Reductive Desulfurization: The stereocenters on the macrocyclic bridge are installed using a combination of a [3+2]-cycloaddition and reductive desulfurization.[[1](#)][[2](#)][[3](#)]
3. Deprotection and Acetylation: The final step involves the global deprotection of the remaining protecting groups and subsequent acetylation to yield **Euonymine**.[[1](#)][[2](#)][[3](#)]

## Data Presentation

The following table summarizes the key reactions in the total synthesis of **Euonymine**. Detailed quantitative data such as yields and stereoselectivities for each step can be found in the primary literature.[[4](#)]

Synthetic Stage	Key Reaction	Ring Formed/Transformation	Key Reagents/Catalysts
B-Ring Construction	Diels-Alder Reaction	B-Ring	Et3N
C-Ring Construction	Intramolecular Iodoetherification	C-Ring	Iodine source
A-Ring Construction	Ring-Closing Olefin Metathesis (RCM)	A-Ring	Grubbs Catalyst (Ruthenium-based)
Macrocyclic Installation	Site-Selective Bis-esterification	Attachment of the bislactone precursor	Coupling agents
Macrocyclic Stereocontrol	[3+2]-Cycloaddition & Reductive Desulfurization	Installation of methyl stereocenters	
Final Steps	Deprotection & Acetylation	Final Product Formation	Acid/Base, Acetylating agent

## Mandatory Visualization

The following diagram illustrates the overall workflow for the total synthesis of **Euonymine**.



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Caption: Workflow for the Total Synthesis of **Euonymine**.

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